molecular formula C21H13Br2ClN2 B10916969 3,5-bis(3-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazole

3,5-bis(3-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazole

Cat. No.: B10916969
M. Wt: 488.6 g/mol
InChI Key: BCXDPVCNKSCKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis(3-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazole, often referred to as BBP , belongs to the class of pyrazole derivatives. Its chemical structure consists of two bromophenyl groups and one chlorophenyl group attached to a pyrazole ring. This compound exhibits interesting properties due to its aromatic rings and heterocyclic core.

Preparation Methods

Synthetic Routes::

    Halogenation and Cyclization:

    Industrial Production:

Chemical Reactions Analysis

BBP participates in various chemical reactions:

    Substitution Reactions:

    Oxidation and Reduction:

    Metal Complex Formation:

Scientific Research Applications

BBP finds applications in:

    Medicinal Chemistry:

    Material Science:

Mechanism of Action

  • BBP’s mechanism of action varies depending on its application.
  • In anti-inflammatory research, it may inhibit cyclooxygenase (COX) enzymes.
  • In antitumor studies, it could affect cell signaling pathways.

Comparison with Similar Compounds

    Similar Compounds:

    Uniqueness of BBP:

Properties

Molecular Formula

C21H13Br2ClN2

Molecular Weight

488.6 g/mol

IUPAC Name

3,5-bis(3-bromophenyl)-1-(3-chlorophenyl)pyrazole

InChI

InChI=1S/C21H13Br2ClN2/c22-16-6-1-4-14(10-16)20-13-21(15-5-2-7-17(23)11-15)26(25-20)19-9-3-8-18(24)12-19/h1-13H

InChI Key

BCXDPVCNKSCKLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NN2C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Br

Origin of Product

United States

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